molecular formula C10H7N3O2 B11902062 1-Methyl-5-nitro-1H-indole-3-carbonitrile

1-Methyl-5-nitro-1H-indole-3-carbonitrile

Cat. No.: B11902062
M. Wt: 201.18 g/mol
InChI Key: NONOWDPZWAYNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. Major products formed from these reactions include amino-indole derivatives, hydroxylated products, and other substituted indoles .

Mechanism of Action

The mechanism by which 1-Methyl-5-nitro-1H-indole-3-carbonitrile exerts its effects involves interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function . Pathways involved include oxidative stress induction, enzyme inhibition, and disruption of cellular signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

1-methyl-5-nitroindole-3-carbonitrile

InChI

InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-4-8(13(14)15)2-3-10(9)12/h2-4,6H,1H3

InChI Key

NONOWDPZWAYNPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.